Methyl 4-benzylpicolinate
Description
Methyl 4-benzylpicolinate is a methyl ester derivative of 4-benzylpicolinic acid, featuring a benzyl substituent at the 4-position of the pyridine ring.
Properties
CAS No. |
193204-91-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-benzylpyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-10-12(7-8-15-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
UPRZUDDGCDKNJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 4-benzylpicolinate undergoes hydrolysis under acidic or basic conditions to yield 4-benzylpicolinic acid or its carboxylate salt, respectively.
-
Acidic Hydrolysis : Reaction with aqueous HCl or H₂SO₄ at elevated temperatures cleaves the ester bond, producing 4-benzylpicolinic acid.
-
Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol generates the sodium/potassium salt of 4-benzylpicolinic acid, which can be acidified to isolate the free acid.
Example Conditions :
| Reagent | Temperature | Product |
|---|---|---|
| 1M HCl, H₂O/MeOH | 70–80°C | 4-Benzylpicolinic acid |
| 1M NaOH, MeOH | Reflux | 4-Benzylpicolinate salt |
Nucleophilic Substitution at the Benzyl Position
The benzyl group undergoes halogenation or alkylation via radical-initiated mechanisms. For example:
-
Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ under radical initiators (e.g., AIBN) selectively brominates the benzylic position, yielding methyl 4-(bromobenzyl)picolinate .
Experimental Data :
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| This compound | NBS, AIBN, CCl₄ | Reflux, 16–18 h | 50–66% |
Catalytic Hydrogenation
The benzyl group is susceptible to hydrogenation under catalytic conditions:
-
Reduction : Using H₂ gas and Pd/C or Raney Ni catalysts, the benzyl group is reduced to a methyl group, yielding methyl 4-methylpicolinate .
Example Protocol :
| Catalyst | Pressure | Solvent | Product | Yield |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | EtOAc | Methyl 4-methylpicolinate | ~85% |
Ester Transposition and Functionalization
The methyl ester can be transposed or functionalized via:
-
Transesterification : Reaction with higher alcohols (e.g., ethanol) in acidic conditions produces ethyl 4-benzylpicolinate.
-
Amidation : Treatment with amines (e.g., NH₃, alkylamines) generates 4-benzylpicolinamide derivatives, useful in drug discovery .
Key Reaction Pathway :
Decarboxylative Coupling
While direct decarboxylation of the ester is uncommon, hydrolysis to 4-benzylpicolinic acid followed by decarboxylative halogenation (via methods like the Hunsdiecker reaction) yields 4-benzylpyridine derivatives .
Mechanistic Insight :
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The substituent at the 4-position of the picolinate ester significantly influences reactivity, solubility, and applications:
- Lipophilicity : The benzyl group in this compound increases its lipid solubility compared to chloro or methoxy derivatives, making it more suitable for membrane-penetrating applications (e.g., drug delivery) .
- Reactivity : Chloro and bromo substituents (e.g., in Methyl 4-chloropicolinate) facilitate cross-coupling reactions, whereas the benzyl group may require harsher conditions for functionalization .
Physical and Chemical Properties (Inferred)
| Property | This compound | Methyl 4-Chloropicolinate | Methyl 5-Bromopicolinate |
|---|---|---|---|
| Molecular Weight | ~257 g/mol | ~171.5 g/mol | ~216 g/mol |
| Solubility | Low in water; high in DCM | Moderate in polar solvents | Low in water |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | Light-sensitive |
- Melting Points : Chloro derivatives (e.g., Methyl 4-chloropicolinate) typically exhibit higher melting points due to stronger dipole interactions compared to benzyl-substituted esters .
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